

# Application Notes and Protocols for AFDye 430 Azide in In Situ Hybridization

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## Compound of Interest

Compound Name: AFDye 430 Azide

Cat. No.: B13709572

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This document provides a detailed protocol for the use of **AFDye 430 Azide** in fluorescent in situ hybridization (FISH) applications. By leveraging the bioorthogonal click chemistry reaction, this method allows for the sensitive and specific detection of nucleic acid sequences in fixed cells and tissues.

## Introduction

**AFDye 430 Azide** is a bright, photostable, green-fluorescent dye ideal for in situ hybridization applications. Its azide functional group enables covalent labeling of alkyne-modified nucleic acid probes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This post-hybridization labeling strategy offers several advantages, including the use of smaller, more easily delivered probes and a modular approach to fluorescence detection.

## Data Presentation

The properties of **AFDye 430 Azide** are summarized in the table below.

Property	Value	Reference
Excitation Maximum	425 nm - 432 nm	[1][2][3]
Emission Maximum	537 nm - 542 nm	[1][2][3]
Molecular Weight	585.6 g/mol	[3]
Extinction Coefficient	15,000 cm <sup>-1</sup> M <sup>-1</sup>	[3]
Solubility	Water, DMSO, DMF	[3]
Reactive Group	Azide (-N <sub>3</sub> )	[1][2]
Chemistry	Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	[1][2]
Spectrally Similar Dyes	Alexa Fluor® 430, CF® 430	[3]

## Experimental Protocols

This protocol is divided into three main sections:

- Preparation of Alkyne-Modified Oligonucleotide Probes
- In Situ Hybridization
- In Situ Click Chemistry Reaction with **AFDye 430 Azide**

## Preparation of Alkyne-Modified Oligonucleotide Probes

Successful in situ hybridization using **AFDye 430 Azide** requires the use of oligonucleotide probes that have been modified to contain an alkyne group.

Materials:

- Custom oligonucleotide synthesis service capable of incorporating alkyne-modified phosphoramidites (e.g., 5-ethynyl-dU).

- Nuclease-free water.
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

#### Protocol:

- **Probe Design:** Design oligonucleotide probes (typically 20-50 nucleotides in length) complementary to your target RNA or DNA sequence. Computational tools can be used to optimize probe specificity and melting temperature.
- **Probe Synthesis:** Order custom-synthesized oligonucleotide probes with one or more internal alkyne modifications, such as 5-ethynyl-dU. The inclusion of multiple alkynes can increase the fluorescent signal.
- **Probe Purification:** Upon receipt, ensure the probes are purified (e.g., by HPLC or PAGE) to remove any truncated products.
- **Resuspension and Storage:** Resuspend the lyophilized alkyne-modified probes in nuclease-free TE buffer to a stock concentration of 100  $\mu$ M. Store at -20°C.

## In Situ Hybridization

This protocol provides a general workflow for the hybridization of alkyne-modified probes to a target nucleic acid in fixed cells or tissue sections. Optimization of fixation, permeabilization, and hybridization conditions may be required for your specific sample type.

#### Materials:

- Slides with fixed and permeabilized cells or tissue sections.
- Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).
- Wash Buffers (e.g., 2x SSC with 50% formamide, 2x SSC, 1x SSC).
- Alkyne-modified oligonucleotide probes.
- Humidified chamber.

#### Protocol:

- **Sample Preparation:** Prepare slides with cells or tissue sections according to standard protocols for FISH. This typically involves fixation (e.g., with 4% paraformaldehyde), permeabilization (e.g., with Triton X-100 or proteinase K), and a series of ethanol washes.
- **Pre-hybridization:** Pre-warm the hybridization buffer to the desired hybridization temperature (typically 37°C to 55°C). Add the hybridization buffer to the slides and incubate in a humidified chamber for at least 1 hour to block non-specific binding sites.
- **Hybridization:** Dilute the alkyne-modified oligonucleotide probe in pre-warmed hybridization buffer to the desired final concentration (e.g., 1-10 ng/μL). Remove the pre-hybridization solution from the slides and add the probe-containing hybridization buffer. Cover with a coverslip to prevent evaporation.
- **Incubation:** Incubate the slides in a humidified chamber overnight at the optimized hybridization temperature.
- **Washing:**
  - Carefully remove the coverslips.
  - Wash the slides in 2x SSC with 50% formamide at the hybridization temperature for 15-30 minutes.
  - Perform two washes in 2x SSC at room temperature for 5 minutes each.
  - Perform one wash in 1x SSC at room temperature for 5 minutes.

## In Situ Click Chemistry Reaction with AFDye 430 Azide

This final step involves the covalent attachment of **AFDye 430 Azide** to the hybridized alkyne-modified probes.

#### Materials:

- **AFDye 430 Azide.**

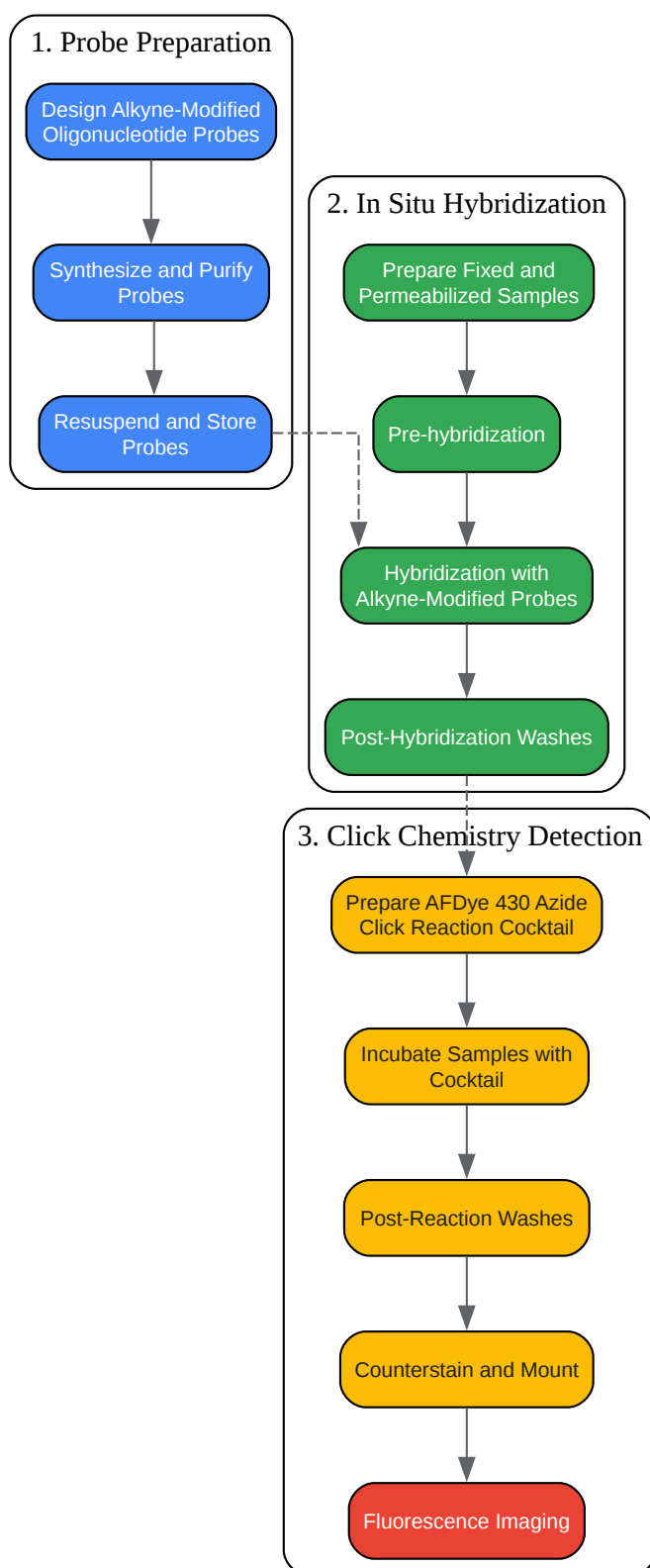
- Click Reaction Buffer (e.g., Phosphate-buffered saline, PBS).
- Copper(II) Sulfate ( $\text{CuSO}_4$ ).
- Reducing Agent (e.g., Sodium Ascorbate).
- Copper Ligand (e.g., THPTA or TBTA) to protect the sample and enhance the reaction.
- Nuclease-free water.
- Mounting medium with DAPI.

Protocol:

- Prepare Click Reaction Cocktail:
  - Important: Prepare the click reaction cocktail fresh just before use.
  - The final concentrations of the components may need to be optimized, but a good starting point is:
    - **AFDye 430 Azide**: 1-10  $\mu\text{M}$
    - Copper(II) Sulfate: 50-100  $\mu\text{M}$
    - Copper Ligand (e.g., THPTA): 250-500  $\mu\text{M}$
    - Sodium Ascorbate: 2.5-5 mM
  - Preparation Steps:
    1. In a microcentrifuge tube, first add the required volume of PBS.
    2. Add the **AFDye 430 Azide** and vortex briefly.
    3. Add the Copper(II) Sulfate and the Copper Ligand. Vortex to mix.
    4. Immediately before adding to the slides, add the Sodium Ascorbate. Vortex gently to mix. The solution should be used within 15 minutes.

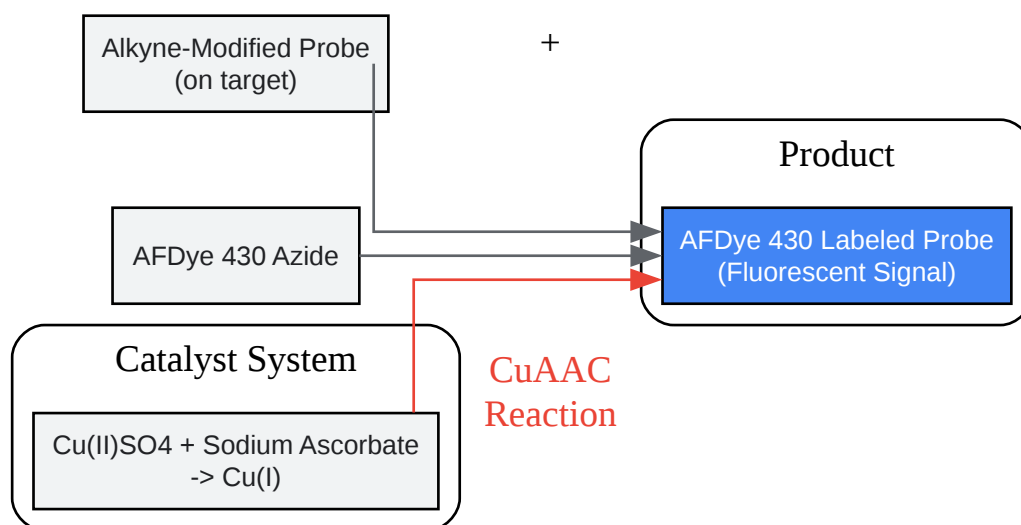
- Click Reaction:
  - Remove the final wash buffer from the slides.
  - Add the freshly prepared click reaction cocktail to the slides, ensuring the sample is completely covered.
  - Incubate in a dark, humidified chamber at room temperature for 30-60 minutes.
- Post-Reaction Washes:
  - Wash the slides three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unreacted reagents.
  - Perform a final wash in PBS for 5 minutes.
- Counterstaining and Mounting:
  - Briefly rinse the slides in deionized water.
  - Air dry the slides in the dark.
  - Add a drop of mounting medium containing DAPI to counterstain the nuclei.
  - Apply a coverslip and seal.
- Imaging:
  - Image the slides using a fluorescence microscope with appropriate filter sets for DAPI and AFDye 430 (Excitation ~430 nm, Emission ~540 nm).

## Mandatory Visualizations



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Caption: Experimental workflow for in situ hybridization using **AFDye 430 Azide**.



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Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) signaling pathway.

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